6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the bromine and iodine substituents . Another method includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific halogen substituents, which can influence its interactions with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
947533-76-8 |
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Molecular Formula |
C13H8BrIN2 |
Molecular Weight |
399.02 g/mol |
IUPAC Name |
6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H |
InChI Key |
TXAQXXTWUWJSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)I |
Origin of Product |
United States |
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